Benzylhistidine

Übersicht

Beschreibung

Benzylhistidine is a derivative of histidine, an essential amino acid. It is characterized by the presence of a benzyl group attached to the imidazole ring of histidine. This modification imparts unique properties to the compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzylhistidine can be synthesized through several methodsThe protecting groups are then removed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Key Reaction Parameters:

| Parameter | Condition | Yield Improvement |

|---|---|---|

| KOH equivalents | 2 → 3 | 60% → 91% |

| Reaction time | 1 hour (monitored by RP-HPLC) | 81% completion |

The reaction generates cis and trans diastereoisomers, separable via RP-HPLC. NOE NMR experiments confirm stereochemistry, with the cis isomer showing interactions between β-hydrogen and α-hydrogen .

Catalytic Transfer Hydrogenolysis

4-Phenylspinacine undergoes catalytic transfer hydrogenolysis using ammonium formate and 10% Pd/C in refluxing methanol, yielding 4(5)-benzyl-L-histidine within 5 minutes (89% yield) .

Optimization Insights:

- Solvent : Methanol > trifluoroethanol > water (quantitative conversion).

- Fluorinated analogs : Pt/C in water prevents hydrodefluorination .

- Racemization : None observed via Marfey’s reagent (enantiomeric excess = 99.5%) .

Reactivity of the Benzylic Position

The benzyl group enables benzylic oxidation and radical-mediated reactions :

- Oxidation : Under harsh conditions (e.g., KMnO₄), the benzylic C–H bond oxidizes to a carbonyl group, forming histidine derivatives with aldehyde/ketone functionalities .

- Radical dimerization : Benzylhistidine derivatives participate in radical coupling reactions, forming bibenzyl products under photochemical conditions .

Electrophilic Aromatic Substitution

The imidazole ring undergoes electrophilic substitution :

- Chlorination : this compound reacts with chlorine to form N-chloro derivatives, though competing hydrolysis limits yields .

- Benzylation : Competitive di-benzylation occurs at histidine’s π-nitrogen unless protected .

Stability Under Acidic/Basic Conditions

- Acidic hydrolysis : The benzyl group remains intact, but histidine’s α-amino group protonates (pKa ~6.0) .

- Basic conditions : Prolonged exposure to strong bases (pH >10) triggers partial imidazole ring degradation .

Fluorinated this compound Derivatives

Fluorinated analogs (e.g., 4(5)-(fluorophenylmethyl)-L-histidine) are synthesized via:

- Pictet-Spengler reaction with fluorobenzaldehydes.

- Hydrogenolysis with Pt/C to retain fluorine (yields: 75–85%) .

Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Benzylhistidine is a valuable tool in studying enzyme activity and protein interactions. Its structure allows researchers to investigate histidine-rich proteins, which are crucial for various biological functions. The compound's ability to mimic histidine residues can facilitate the understanding of enzyme mechanisms and protein folding processes.

Pharmaceutical Development

The potential of this compound as a drug candidate is notable. It is being explored for targeting specific receptors or pathways in disease models, particularly in the development of peptide-based drugs. The modification of peptide properties using this compound can enhance efficacy and stability, making it a promising candidate for therapeutic applications .

Neuroscience

In neuroscience, this compound is utilized to investigate neurotransmitter systems. Its influence on synaptic transmission and neuroprotection is under study, with implications for understanding neurological disorders and developing new treatments .

Peptide Synthesis

This compound serves as a key building block in solid-phase peptide synthesis. This application allows for the efficient creation of complex peptide structures, which are essential for various therapeutic agents. The compound enhances the specificity and efficacy of these peptides, making it invaluable in drug formulation .

Diagnostic Applications

The unique properties of this compound make it suitable for developing diagnostic tools that detect specific biomarkers in diseases. Its role in enhancing the sensitivity and specificity of assays is being explored, potentially leading to advancements in medical diagnostics .

Case Study 1: Synthesis and Applications

Research demonstrates an efficient two-step synthesis of 4(5)-benzyl-L-histidine from L-histidine through a Pictet-Spengler reaction followed by catalytic transfer hydrogenolysis. This method preserves the stereochemical integrity of the starting material, making it a reliable approach for producing this compound derivatives .

Case Study 2: Neurological Impact

Studies have shown that modifications involving this compound can significantly increase the affinity of neuropeptides at their receptors. For instance, benzylation of specific histidyl residues in neuropeptides has led to the development of potent antagonists for calcitonin gene-related peptide receptors, showcasing its potential in treating migraine and other neurological conditions .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Biochemical Research | Study enzyme activity and protein interactions; focus on histidine-rich proteins |

| Pharmaceutical Development | Drug candidate targeting specific receptors; modification of peptide properties |

| Neuroscience | Investigate neurotransmitter systems; implications for neurological disorders |

| Peptide Synthesis | Key building block in solid-phase peptide synthesis; enhances specificity and efficacy |

| Diagnostic Applications | Development of tools to detect biomarkers; improves assay sensitivity and specificity |

Wirkmechanismus

The mechanism of action of benzylhistidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the binding affinity of the compound to these targets, leading to increased biological activity. The imidazole ring plays a crucial role in the coordination of metal ions, which is essential for the catalytic activity of many enzymes .

Vergleich Mit ähnlichen Verbindungen

Histidine: The parent compound, which lacks the benzyl group.

Methylhistidine: A derivative with a methyl group instead of a benzyl group.

Phenylhistidine: A derivative with a phenyl group instead of a benzyl group.

Comparison: Benzylhistidine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to histidine, this compound has enhanced hydrophobicity and binding affinity to certain molecular targets. Methylhistidine and phenylhistidine also exhibit unique properties, but the benzyl group in this compound provides a balance between hydrophobicity and steric effects, making it particularly useful in various applications .

Biologische Aktivität

Benzylhistidine, a derivative of the amino acid histidine, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological properties, and research findings associated with this compound, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the Pictet-Spengler reaction between L-histidine and benzaldehyde. This reaction is facilitated by strong bases, leading to the formation of 4(5)-benzyl-L-histidine without racemization. The efficiency of this method has been highlighted in various studies, demonstrating its utility in producing fluorinated derivatives as well .

2.1 Antimicrobial Properties

This compound and its derivatives exhibit notable antimicrobial activity. A study focused on ring-modified histidine-containing peptides showed that certain benzyl-substituted peptides demonstrated significant anticryptococcal activity. The most active compounds had IC50 values as low as 2.20 μg/mL, indicating strong efficacy against specific pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | IC50 (μg/mL) | MIC (μg/mL) |

|---|---|---|

| 3,5-Di-tert-butylbenzyl | 2.20 | 4.01 |

| 4-tert-butylbenzyl | 5.15 | 9.36 |

| 4-iso-propylbenzyl | 8.81 | 16.02 |

| 3-Fluorobenzyl | 2.78 | 4.64 |

| Nitro-substituted benzyl | >20 | - |

The activity of these compounds was influenced by the electronic properties of the substituents on the benzyl ring, with electron-donating groups generally enhancing antimicrobial efficacy .

2.2 Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties. Research has shown that complexes formed from gold(I) with histidine derivatives exhibit significant antiproliferative activity comparable to cisplatin, a standard chemotherapy drug. These complexes demonstrated varied cellular uptake profiles and stability against thiol-containing peptides, suggesting their potential as targeted cancer therapies .

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Au(I)-benzylhistidine complex | A549 (Lung Cancer) | 12 |

| Au(I)-benzylamide complex | MCF-7 (Breast Cancer) | 10 |

| Au(I)-benzyl ester complex | HeLa (Cervical Cancer) | 15 |

The studies indicated that modifications on the benzyl group could significantly affect both the stability and the biological activity of these complexes, highlighting the importance of structure-activity relationships in drug design .

Case Study 1: Antimicrobial Peptide Development

In a recent study, researchers synthesized a series of benzyl-substituted histidine peptides to evaluate their antimicrobial properties against various bacterial strains. The findings revealed that specific structural modifications led to enhanced activity against resistant strains, thus providing insights into developing new antibacterial agents .

Case Study 2: Targeted Cancer Therapy

Another investigation focused on the development of gold(I) complexes with this compound derivatives aimed at targeting cancer cells selectively. The results demonstrated that these complexes not only inhibited cell proliferation but also induced apoptosis in cancer cells more effectively than traditional chemotherapeutics .

4. Conclusion

This compound presents a promising avenue for both antimicrobial and anticancer research due to its versatile biological activities influenced by structural modifications. Ongoing studies continue to explore its potential in medicinal chemistry, particularly in developing novel therapeutic agents that can address challenges such as drug resistance in bacteria and cancer cells.

The insights gained from synthesizing and testing various derivatives underscore the importance of understanding structure-activity relationships to enhance efficacy and selectivity in therapeutic applications.

Eigenschaften

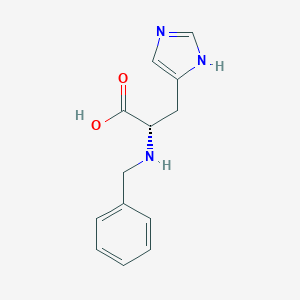

IUPAC Name |

(2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-13(18)12(6-11-8-14-9-16-11)15-7-10-4-2-1-3-5-10/h1-5,8-9,12,15H,6-7H2,(H,14,16)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYXZVHDLXZETB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.